molecular formula C10H12BrN B13242794 3-bromo-N-(cyclopropylmethyl)aniline

3-bromo-N-(cyclopropylmethyl)aniline

Cat. No.: B13242794
M. Wt: 226.11 g/mol
InChI Key: KDRFZHZRRVPEGJ-UHFFFAOYSA-N
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Description

3-Bromo-N-(cyclopropylmethyl)aniline (CAS: 1156164-43-0) is a substituted aniline derivative featuring a bromine atom at the meta position of the benzene ring and a cyclopropylmethyl group attached to the nitrogen atom. Its molecular formula is C₁₀H₁₂BrN, with a molecular weight of 226.11 g/mol . This compound is primarily used as an intermediate in organic synthesis, particularly in pharmaceutical and agrochemical research. Its structure combines the electron-withdrawing effects of bromine with the steric and electronic contributions of the cyclopropylmethyl group, making it a versatile building block for further functionalization.

Properties

Molecular Formula

C10H12BrN

Molecular Weight

226.11 g/mol

IUPAC Name

3-bromo-N-(cyclopropylmethyl)aniline

InChI

InChI=1S/C10H12BrN/c11-9-2-1-3-10(6-9)12-7-8-4-5-8/h1-3,6,8,12H,4-5,7H2

InChI Key

KDRFZHZRRVPEGJ-UHFFFAOYSA-N

Canonical SMILES

C1CC1CNC2=CC(=CC=C2)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-(cyclopropylmethyl)aniline can be achieved through several methods. One common approach involves the bromination of N-(cyclopropylmethyl)aniline. This reaction typically uses bromine or N-bromosuccinimide (NBS) as the brominating agent in the presence of a solvent like acetic acid or dichloromethane. The reaction is carried out at room temperature or slightly elevated temperatures to ensure complete bromination.

Another method involves the Suzuki-Miyaura coupling reaction, where a boronic acid derivative of N-(cyclopropylmethyl)aniline is coupled with a brominated aryl halide in the presence of a palladium catalyst and a base. This method provides a high yield of the desired product under mild reaction conditions .

Industrial Production Methods

Industrial production of 3-bromo-N-(cyclopropylmethyl)aniline typically involves large-scale bromination reactions using automated reactors. The process is optimized for high yield and purity, with careful control of reaction parameters such as temperature, concentration, and reaction time. The product is then purified using techniques like recrystallization or column chromatography to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-Bromo-N-(cyclopropylmethyl)aniline undergoes various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.

    Oxidation Reactions: The aniline moiety can be oxidized to form nitroso or nitro derivatives.

    Reduction Reactions: The compound can be reduced to form the corresponding aniline derivative without the bromine atom.

Common Reagents and Conditions

    Substitution: Reagents like sodium amide, thiols, or alkoxides in polar solvents such as ethanol or dimethylformamide (DMF).

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or hydrogen gas in the presence of a palladium catalyst.

Major Products Formed

    Substitution: Formation of N-(cyclopropylmethyl)aniline derivatives with different substituents replacing the bromine atom.

    Oxidation: Formation of nitroso or nitro derivatives of N-(cyclopropylmethyl)aniline.

    Reduction: Formation of N-(cyclopropylmethyl)aniline without the bromine atom.

Scientific Research Applications

Scientific Research Applications of 3-Bromo-N-(cyclopropylmethyl)aniline

3-Bromo-N-(cyclopropylmethyl)aniline is a chemical compound with applications in scientific research, particularly in chemistry, biology, medicine, and industry. It is used as an intermediate in synthesizing complex organic molecules. The compound is also employed in studying biological pathways and mechanisms, drug development, and therapeutic applications. In industry, it is utilized in producing specialty chemicals and materials.

Synthesis of 3,5-Bis-Aminated Pyrazolo[1,5-a]Pyrimidines

3-Bromo-N-(cyclopropylmethyl)aniline can be used in the synthesis of 3,5-bis-aminated pyrazolo[1,5-a]pyrimidines . An efficient method has been developed for the rapid production of diverse arrays of these compounds, utilizing CuI (5 mol%) and L-1 (N-(9H-carbazol-9-yl)-1H-pyrrole-2-carboxamide) (10 mol%) for efficient Ullmann-type coupling of various amines to 5-amino-3-bromopyrazolo[1,5-a]pyrimidine precursors after heating in diethylene glycol (DEG) for only 1 hour at 80 °C (microwave heating) . The 3,5-bis-aminated products were obtained in good to excellent yields (60–93%, 83% average for 29 examples) . Primary and secondary alkylamines, as well as a variety of aryl- or heteroarylamines, coupled efficiently, and primary and secondary alkyl (or aryl) amines at C-5 were well-tolerated . The optimized conditions worked well on both the 50 mg and 1.0 g scales and gave products in only two steps from commercially available 3-bromo-5-chloropyrazolo[1,5-a]pyrimidine .

Mechanism of Action

The mechanism of action of 3-bromo-N-(cyclopropylmethyl)aniline depends on its specific application. In biological systems, it may interact with various molecular targets, such as enzymes or receptors, to exert its effects. The bromine atom and the cyclopropylmethyl group can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways involved in its mechanism of action are subject to ongoing research and may vary depending on the specific biological context .

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position Variations

4-Bromo-N-(cyclopropylmethyl)aniline
  • Structure : Bromine at the para position instead of meta.
  • Molecular Weight : 226.11 g/mol (identical to the meta isomer).
  • Electronic effects differ: para-bromo creates a linear electron-withdrawing effect, while meta-bromo introduces angular polarization .
3-Bromo-N-(cyclopropylmethyl)-4-fluoroaniline
  • Structure : Additional fluorine at the para position.
  • Molecular Weight : ~245.10 g/mol (estimated).
  • Key Differences :
    • Fluorine’s electronegativity further deactivates the benzene ring, directing subsequent reactions to specific positions.
    • Increased polarity improves solubility in polar solvents .

N-Substituent Variations

3-Bromo-N-(1-phenylethyl)aniline Hydrochloride
  • Structure : Phenylethyl group replaces cyclopropylmethyl.
  • Molecular Weight : 312.63 g/mol.
  • Hydrochloride salt form improves stability and aqueous solubility .
4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline
  • Structure : Isopropyl and trifluoromethyl groups.
  • Molecular Weight : 282.10 g/mol.
  • Key Differences: Trifluoromethyl’s strong electron-withdrawing effect deactivates the ring, reducing EAS reactivity.

Functional Group Additions

3-Bromo-N-(cyclopropylmethyl)-4-methoxyaniline
  • Structure : Methoxy group at the para position.
  • Molecular Weight : ~241.13 g/mol.
  • Key Differences :
    • Methoxy’s electron-donating effect activates the ring toward EAS, contrasting with bromine’s deactivation.
    • Creates regioselectivity challenges in further substitutions .
3-Bromo-N-(2,2,2-trifluoro-1-methoxyethyl)aniline
  • Structure : Trifluoro-methoxyethyl substituent.
  • Molecular Weight : 284.08 g/mol.
  • Key Differences :
    • Trifluoromethyl and methoxy groups increase hydrophobicity and metabolic stability.
    • Enhanced steric effects may reduce reaction yields in coupling reactions .

Table 1: Key Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) Substituent Effects Key Applications
3-Bromo-N-(cyclopropylmethyl)aniline C₁₀H₁₂BrN 226.11 Meta-Br, cyclopropylmethyl Pharmaceutical intermediates
4-Bromo-N-(cyclopropylmethyl)aniline C₁₀H₁₂BrN 226.11 Para-Br, cyclopropylmethyl Agrochemical synthesis
3-Bromo-N-(1-phenylethyl)aniline HCl C₁₄H₁₅BrN·HCl 312.63 Phenylethyl group Drug discovery
4-Bromo-N-isopropyl-3-(trifluoromethyl)aniline C₁₀H₁₁BrF₃N 282.10 Trifluoromethyl, isopropyl Fluorinated compound research

Reactivity and Stability

  • Electronic Effects : Meta-bromo derivatives exhibit lower reactivity in EAS compared to para-fluoro or methoxy analogues due to competing electronic effects .
  • Steric Effects : Cyclopropylmethyl groups provide moderate steric hindrance, balancing reactivity and stability in cross-coupling reactions (e.g., Heck or Suzuki couplings) .

Biological Activity

3-Bromo-N-(cyclopropylmethyl)aniline is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores the compound's biological properties, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

3-Bromo-N-(cyclopropylmethyl)aniline can be described by its structural formula, which features a bromine atom attached to a phenyl ring and a cyclopropylmethyl group linked through an amine bond. Its molecular formula is C11H12BrNC_{11}H_{12}BrN with a molecular weight of approximately 239.12 g/mol.

Biological Activities

Research indicates that 3-bromo-N-(cyclopropylmethyl)aniline exhibits several biological activities:

  • Antimicrobial Activity : Preliminary studies suggest that the compound has antimicrobial properties, potentially effective against various bacterial strains. This activity is attributed to its ability to disrupt bacterial cell membranes, leading to cell lysis.
  • Anticancer Potential : In vitro studies have shown that 3-bromo-N-(cyclopropylmethyl)aniline may inhibit the proliferation of cancer cells, particularly in leukemia models. The compound appears to induce apoptosis in cancer cells, although the exact mechanism remains under investigation .
  • Enzyme Inhibition : The compound has been evaluated for its ability to inhibit certain kinases involved in cancer progression. Initial findings indicate that it may act as a dual inhibitor, affecting both BMX and BTK kinases, which are crucial in various signaling pathways related to cancer cell survival .

The biological activity of 3-bromo-N-(cyclopropylmethyl)aniline is likely mediated through several mechanisms:

  • Binding Affinity : The compound's structure allows it to bind effectively to target enzymes or receptors, modulating their activity. This interaction can lead to downstream effects such as altered cell signaling and gene expression .
  • Cell Cycle Arrest : Studies suggest that this compound may cause cell cycle arrest in cancer cells, preventing them from dividing and proliferating. This effect is particularly noted in acute myeloid leukemia (AML) cell lines .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
AntimicrobialEffective against various bacterial strains
AnticancerInduces apoptosis in leukemia cells
Enzyme InhibitionInhibits BMX and BTK kinases

Case Study Example

In a study published by MDPI, researchers screened small molecules for their ability to induce differentiation in AML cells. Among the compounds tested, 3-bromo-N-(cyclopropylmethyl)aniline demonstrated significant activity, leading to a marked increase in differentiation markers within treated cell lines. The study highlighted its potential as a therapeutic agent in AML treatment .

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